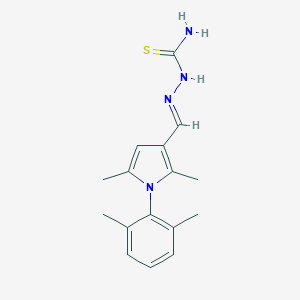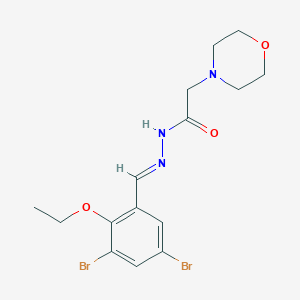![molecular formula C22H18N2O3 B302301 N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302301.png)
N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as MNFC, is a synthetic compound with potential pharmacological properties. It is a derivative of naphthofuran, a heterocyclic compound with a furan ring fused to a naphthalene ring. MNFC has been studied for its potential use in various scientific research applications, including as an anti-inflammatory, antioxidant, and anti-cancer agent.
Wirkmechanismus
The exact mechanism of action of N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in cellular energy metabolism and has been implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of inflammatory cytokine production, induction of apoptosis in cancer cells, and protection of neuronal cells. This compound has also been shown to reduce oxidative stress and lipid peroxidation, suggesting its potential use as an antioxidant agent. In addition, this compound has been shown to have a low toxicity profile in vitro and in vivo, indicating its potential use as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity profile. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential instability under certain conditions. These limitations can be addressed through the use of appropriate solvents and storage conditions.
Zukünftige Richtungen
There are several future directions for the study of N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One potential direction is to investigate its potential use as an anti-inflammatory agent in animal models of inflammatory diseases. Another direction is to explore its potential use as an anti-cancer agent in preclinical models of cancer. Furthermore, the development of new derivatives of this compound with improved pharmacological properties could lead to the discovery of novel therapeutic agents for various diseases.
Synthesemethoden
N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a multi-step reaction process. The starting material is 2-hydroxy-1-naphthaldehyde, which is reacted with 4-methoxy-2-methylbenzaldehyde in the presence of a base to form a Schiff base. The Schiff base is then reacted with hydrazine hydrate to form the final product, this compound. The synthesis of this compound has been reported in several scientific journals, and the purity and identity of the compound have been confirmed through various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anti-cancer agent. Furthermore, this compound has been shown to have a protective effect on neuronal cells, indicating its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C22H18N2O3 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
N-[(E)-(4-methoxy-2-methylphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H18N2O3/c1-14-11-17(26-2)9-7-16(14)13-23-24-22(25)21-12-19-18-6-4-3-5-15(18)8-10-20(19)27-21/h3-13H,1-2H3,(H,24,25)/b23-13+ |
InChI-Schlüssel |
NBLJGSZPXQZTRV-YDZHTSKRSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)OC)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
CC1=C(C=CC(=C1)OC)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-3-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B302219.png)
![Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302220.png)
![Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302221.png)
![4-bromo-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B302223.png)
![methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302224.png)
![methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B302225.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide](/img/structure/B302226.png)
![methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302227.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)
![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)


![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)